molecular formula C21H18N5O2S+ B11046394 3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium

3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium

Cat. No.: B11046394
M. Wt: 404.5 g/mol
InChI Key: CMSDXNSCOGZVNW-UHFFFAOYSA-O
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Description

3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium is a complex organic compound featuring a pyridinium core linked to a thiazolo[2,3-f]purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium typically involves multi-step organic synthesis. A common route includes:

    Formation of the Thiazolo[2,3-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[2,3-f]purine ring system.

    Alkylation: The thiazolo[2,3-f]purine core is then alkylated using benzyl halides in the presence of a base such as potassium carbonate.

    Pyridinium Formation: The final step involves the quaternization of the pyridine ring with the alkylated thiazolo[2,3-f]purine intermediate, typically using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyridinium ring, potentially converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, potentially leading to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolo[2,3-f]purine moiety may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyridinium core could facilitate binding to negatively charged regions of proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1-methylpyridinium: Lacks the thiazolo[2,3-f]purine moiety, making it less complex and potentially less bioactive.

    1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothiazolo[2,3-f]purine: Similar core structure but different substitution pattern, which may alter its biological activity.

Uniqueness

The uniqueness of 3-Benzyl-1-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridinium and thiazolo[2,3-f]purine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H18N5O2S+

Molecular Weight

404.5 g/mol

IUPAC Name

8-[(3-benzylpyridin-1-ium-1-yl)methyl]-4-methylpurino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C21H17N5O2S/c1-24-18-17(19(27)23-20(24)28)26-16(13-29-21(26)22-18)12-25-9-5-8-15(11-25)10-14-6-3-2-4-7-14/h2-9,11,13H,10,12H2,1H3/p+1

InChI Key

CMSDXNSCOGZVNW-UHFFFAOYSA-O

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C(=CSC3=N2)C[N+]4=CC=CC(=C4)CC5=CC=CC=C5

Origin of Product

United States

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